molecular formula C15H13BrF2O2 B8170628 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene

Cat. No.: B8170628
M. Wt: 343.16 g/mol
InChI Key: DEZJJXNBOWUTPF-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene is a brominated aromatic compound featuring a difluoromethyl group and a 4-methoxyphenyl methoxy substituent. Its molecular structure combines electron-withdrawing (bromo, difluoromethyl) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF2O2/c1-19-11-7-5-10(6-8-11)9-20-13-4-2-3-12(14(13)16)15(17)18/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZJJXNBOWUTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. The methoxyphenyl group can enhance the compound’s stability and solubility, making it more effective in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Aromatic Compounds

The target compound differs from analogs primarily in substituent type, position, and fluorination degree. Key comparisons include:

Compound Name CAS Number Molecular Formula M.W. Substituents Key Properties/Applications
2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene Not provided C₁₅H₁₂BrF₂O₂ ~359 -Br, -CF₂H, -OCH₂(4-MeO-C₆H₄) Likely intermediate; electronic balance for nucleophilic substitution
4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene 1461705-81-6 C₁₅H₁₂BrF₃O₂ 361 -Br, -CF₃, -OCH₂(4-MeO-C₆H₄) Higher lipophilicity due to -CF₃; used in materials science
4-Benzyloxy-2-bromo-1-methoxybenzene Not provided C₁₄H₁₃BrO₂ 293 -Br, -OCH₃, -OCH₂C₆H₅ Less fluorinated; benzyloxy group increases steric hindrance
2-Bromo-1-(difluoromethyl)-3-fluorobenzene 1214338-79-0 C₇H₄BrF₃ 225 -Br, -CF₂H, -F Simpler structure; potential precursor for cross-coupling reactions

Physicochemical Properties

  • Electron Effects : The difluoromethyl group (-CF₂H) offers moderate electron-withdrawing effects compared to the stronger -CF₃ group, influencing aromatic electrophilic substitution rates .
  • Lipophilicity : The trifluoromethyl analog (LogP ~3.5 estimated) is more lipophilic than the difluoromethyl derivative (LogP ~2.8), affecting membrane permeability in biological systems .
  • Stability: Compounds with -CF₂H may exhibit higher metabolic stability than non-fluorinated analogs but lower than -CF₃ derivatives .

Biological Activity

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₂BrF₂O₂
  • Molecular Weight : 305.14 g/mol
  • CAS Number : 1214379-79-9

The biological activity of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene is primarily attributed to its interactions with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways involved in cancer and diabetes.

Biological Activity Overview

The compound has shown promising results in various assays:

  • Protein Tyrosine Phosphatase Inhibition :
    • In vitro studies indicate that derivatives of bromophenol compounds exhibit PTP1B inhibitory activities ranging from weak to potent (5.62% to 96.25% at 20 μg/mL) . The specific activity of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene in this context remains to be fully elucidated.
  • Antidiabetic Potential :
    • Related compounds have demonstrated efficacy in lowering blood glucose levels in diabetic mouse models, suggesting a potential application for 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene in diabetes management .

Case Study 1: PTP1B Inhibition

A study focused on synthesizing bromophenol derivatives found that certain compounds exhibited significant PTP1B inhibition, with IC50 values indicating strong potential for therapeutic applications in metabolic disorders such as diabetes .

Case Study 2: Cancer Research

Research on brominated compounds has shown that they can modulate signaling pathways associated with cancer cell proliferation and survival. The exact role of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene in these pathways requires further investigation but suggests a potential role as an anticancer agent .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 ValueReference
Bromophenol APTP1B Inhibition1.50 µM
Compound BBlood Glucose ReductionNot specified
Compound CCancer Cell Proliferation InhibitionNot specified

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